molecular formula C18H11BrN2O2S B3511295 N-(4-(4-bromophenyl)thiazol-2-yl)benzofuran-2-carboxamide

N-(4-(4-bromophenyl)thiazol-2-yl)benzofuran-2-carboxamide

Cat. No.: B3511295
M. Wt: 399.3 g/mol
InChI Key: LPFBKKSZLWOUND-UHFFFAOYSA-N
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Description

N-(4-(4-bromophenyl)thiazol-2-yl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)benzofuran-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-bromophenyl)thiazol-2-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydroxide, potassium carbonate, dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing oxygen-containing groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

N-(4-(4-bromophenyl)thiazol-2-yl)benzofuran-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(4-bromophenyl)thiazol-2-yl)benzofuran-2-carboxamide is unique due to its benzofuran-2-carboxamide moiety, which may contribute to its enhanced biological activities compared to other thiazole derivatives. The presence of both thiazole and benzofuran rings in its structure provides a unique scaffold for drug development and medicinal chemistry research .

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN2O2S/c19-13-7-5-11(6-8-13)14-10-24-18(20-14)21-17(22)16-9-12-3-1-2-4-15(12)23-16/h1-10H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFBKKSZLWOUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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